molecular formula C24H23NO5 B554261 Cbz-L-Tyrosine benzyl ester CAS No. 5513-40-6

Cbz-L-Tyrosine benzyl ester

Cat. No.: B554261
CAS No.: 5513-40-6
M. Wt: 405.4 g/mol
InChI Key: MUSDDUICYXQXRT-QFIPXVFZSA-N
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Description

Cbz-L-Tyrosine benzyl ester is a derivative of the amino acid tyrosine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group and the carboxyl group is esterified with benzyl alcohol. This compound is commonly used in peptide synthesis as a protected form of tyrosine, allowing for selective reactions at other functional groups without interference from the amino or carboxyl groups.

Scientific Research Applications

Cbz-L-Tyrosine benzyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: It serves as a protected tyrosine derivative in the synthesis of peptides and proteins, allowing for selective deprotection and coupling reactions.

    Drug Development: The compound is used in the synthesis of peptide-based drugs and prodrugs, where selective protection and deprotection are crucial.

    Bioconjugation: It is employed in the preparation of bioconjugates, where peptides are linked to other biomolecules or surfaces for various applications, including diagnostics and therapeutics.

    Enzyme Studies: this compound is used as a substrate or inhibitor in enzyme studies to investigate enzyme specificity and mechanism.

Biochemical Analysis

Biochemical Properties

Cbz-L-Tyrosine benzyl ester plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It is used as a protecting group for amines during peptide synthesis The compound interacts with various enzymes and proteins during these reactions

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a protecting group for amines. It prevents unwanted reactions with amines during peptide synthesis, allowing for the controlled formation of peptide bonds . This involves binding interactions with other biomolecules, potentially including enzyme inhibition or activation, and changes in gene expression. More detailed information on its specific molecular interactions is needed.

Temporal Effects in Laboratory Settings

This compound is known to be stable under normal conditions Over time, it can undergo reactions in laboratory settings, particularly in the context of peptide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-L-Tyrosine benzyl ester typically involves the protection of the amino group of L-tyrosine with a benzyloxycarbonyl group, followed by esterification of the carboxyl group with benzyl alcohol. The process can be summarized as follows:

    Protection of the Amino Group: L-Tyrosine is reacted with benzyl chloroformate in the presence of a base such as sodium bicarbonate or triethylamine to form Cbz-L-Tyrosine.

    Esterification of the Carboxyl Group: The protected amino acid is then esterified with benzyl alcohol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cbz-L-Tyrosine benzyl ester undergoes various chemical reactions, including:

    Hydrogenation: The Cbz and benzyl ester protecting groups can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Cbz-L-Tyrosine.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Hydrogenation: Pd/C, hydrogen gas, methanol or ethanol as solvent.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water or aqueous solvent.

    Coupling Reactions: DCC or DIC, DMAP, dichloromethane or dimethylformamide as solvent.

Major Products Formed

    Hydrogenation: L-Tyrosine.

    Hydrolysis: Cbz-L-Tyrosine.

    Coupling Reactions: Peptides containing tyrosine residues.

Comparison with Similar Compounds

Cbz-L-Tyrosine benzyl ester can be compared with other protected tyrosine derivatives, such as:

    Fmoc-L-Tyrosine benzyl ester: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.

    Boc-L-Tyrosine benzyl ester: Uses the tert-butyloxycarbonyl (Boc) group for amino protection.

    Ac-L-Tyrosine benzyl ester: Uses the acetyl (Ac) group for amino protection.

Uniqueness

This compound is unique due to the stability and ease of removal of the benzyloxycarbonyl group under mild hydrogenation conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required without affecting other functional groups.

Similar Compounds

  • Fmoc-L-Tyrosine benzyl ester
  • Boc-L-Tyrosine benzyl ester
  • Ac-L-Tyrosine benzyl ester

Properties

IUPAC Name

benzyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c26-21-13-11-18(12-14-21)15-22(23(27)29-16-19-7-3-1-4-8-19)25-24(28)30-17-20-9-5-2-6-10-20/h1-14,22,26H,15-17H2,(H,25,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSDDUICYXQXRT-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426722
Record name Cbz-L-Tyrosine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5513-40-6
Record name Cbz-L-Tyrosine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Cbz-L-Tyrosine benzyl ester in the synthesis of L-phenylalanine derivatives with a vicinal tricarbonyl moiety?

A1: this compound serves as the starting material in the multi-step synthesis of novel L-phenylalanine derivatives containing a vicinal tricarbonyl moiety. [] The researchers chose this compound due to the presence of the tyrosine phenol group, which undergoes a series of modifications to ultimately yield the desired tricarbonyl structure at the para position of the phenyl ring.

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